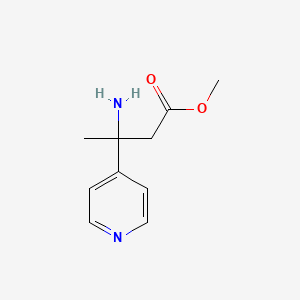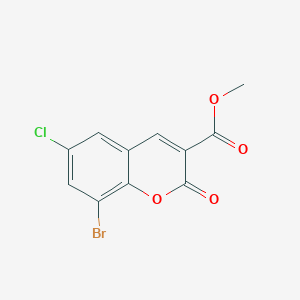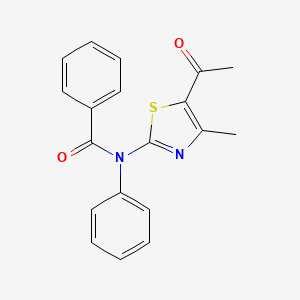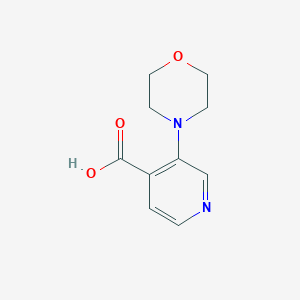
3-Morpholinoisonicotinic acid
描述
3-Morpholinoisonicotinic acid is a heterocyclic organic compound that belongs to the class of isonicotinic acids. It is a derivative of nicotinic acid and contains a morpholine ring. This compound has gained significant attention in recent years due to its potential therapeutic and environmental applications.
作用机制
Target of Action
3-Morpholinoisonicotinic acid is a derivative of isoniazid . Isoniazid is an antibiotic used primarily to treat mycobacterial infections, specifically M. tuberculosis, M. bovis, and M. kansasii . Therefore, it can be inferred that the primary targets of this compound might be similar to those of isoniazid.
Mode of Action
Isoniazid, the parent compound of this compound, is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . It can be hypothesized that this compound may have a similar mode of action.
Biochemical Pathways
Isoniazid interferes with the synthesis of mycolic acids, disrupting the bacterial cell wall .
Pharmacokinetics
For instance, the pharmacokinetic profile of n-3 PUFA includes digestion and bioavailability, tissular distribution, metabolism, and excretion .
Result of Action
Based on its structural similarity to isoniazid, it can be inferred that it might have similar effects, such as inhibiting the synthesis of mycolic acids, an essential component of the bacterial cell wall .
生化分析
Biochemical Properties
The biochemical properties of 3-Morpholinoisonicotinic acid are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves non-linear, cross-related, and dynamic processes .
Cellular Effects
Some studies suggest that morpholino-based compounds can exhibit antisense effects when designed against certain transcription factors . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound contains a total of 28 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group . These structural features may play a role in its interactions with biomolecules and its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time in laboratory settings due to factors such as the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that chemical compounds can be involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues via various mechanisms, including interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be localized in specific subcellular compartments or organelles, and this localization can have effects on the activity or function of the compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinoisonicotinic acid typically involves the reaction of isonicotinic acid with morpholine. One common method includes the use of coupling reactions, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysis and can be performed under mild conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using readily available starting materials. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反应分析
Types of Reactions: 3-Morpholinoisonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
科学研究应用
3-Morpholinoisonicotinic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including tuberculosis.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
属性
IUPAC Name |
3-morpholin-4-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-1-2-11-7-9(8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHKJSSJIBZOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259319-33-9 | |
| Record name | 3-(morpholin-4-yl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


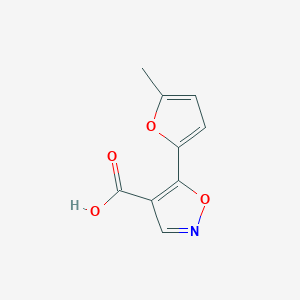

![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1430307.png)

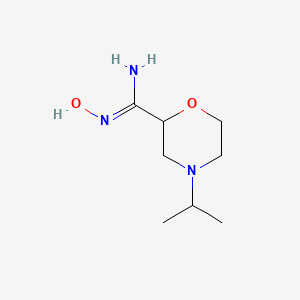
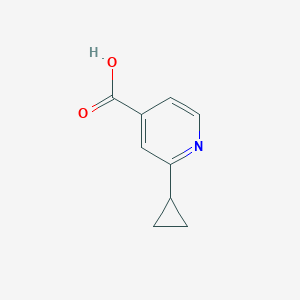
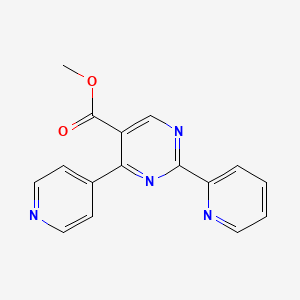
![3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride](/img/structure/B1430316.png)


